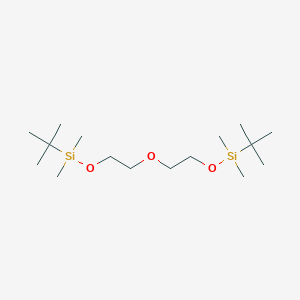
Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate is an organic compound with the molecular formula C12H13BrO5. It is a derivative of benzoic acid and contains a bromine atom, an ethoxy group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with ethyl oxalyl chloride, followed by methylation. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The ethoxy group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Ester Hydrolysis: Formation of 5-bromo-2-(2-ethoxy-2-oxoethoxy)benzoic acid.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Applications De Recherche Scientifique
Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound’s ability to undergo nucleophilic substitution and oxidation reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 5-bromo-2-(bromomethyl)benzoate
Uniqueness
Methyl 2-((ethoxycarbonyl)methoxy)-5-bromobenzoate is unique due to the presence of both an ethoxy group and a bromine atom, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical and biological studies.
Propriétés
IUPAC Name |
methyl 5-bromo-2-(2-ethoxy-2-oxoethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGGRMLTEUQUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-2-diazonio-2-diethoxyphosphoryl-1-[(2-methylpropan-2-yl)oxy]ethenolate](/img/structure/B8264566.png)




![(NZ)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8264611.png)
![8-Trimethylsilylethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8264613.png)
